5-Carbamoyl-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-carbamoyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMONZCDSLCIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Aminocarbonyl)-2-methylbenzoic Acid: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their rigid, yet highly adaptable, scaffold allows for precise three-dimensional positioning of functional groups, making them ideal starting points for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific substituted benzoic acid, 5-(aminocarbonyl)-2-methylbenzoic acid, with a focus on its precise nomenclature, predicted physicochemical properties, and logical synthetic pathways. We will also explore its potential applications in drug discovery, drawing parallels from structurally related compounds.
Part 1: Nomenclature and Structure Elucidation
A deep understanding of chemical nomenclature is paramount for unambiguous scientific communication. The title compound, 5-(aminocarbonyl)-2-methylbenzoic acid, is a prime example of how systematic naming conventions provide clarity.
Decoding the Name: IUPAC Conventions
The name "5-(Aminocarbonyl)-2-methylbenzoic acid" is derived from the structural hierarchy of its functional groups as defined by the International Union of Pure and Applied Chemistry (IUPAC).
-
Parent Structure: The benzene ring substituted with a carboxylic acid (-COOH) group is named benzoic acid . The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring.[4]
-
Principal Functional Group: In this molecule, both a carboxylic acid and a carboxamide (-CONH2) group are present. According to IUPAC priority rules, the carboxylic acid group takes precedence and thus defines the parent name of the molecule.[4]
-
Substituents:
-
A methyl group (-CH3) is located at the second position (C2) of the ring.
-
An aminocarbonyl group (-CONH2) is at the fifth position (C5). When a carboxamide group is not the principal functional group, it is referred to by the prefix carbamoyl- .
-
Therefore, the preferred IUPAC name for this compound is 5-carbamoyl-2-methylbenzoic acid .
Distinguishing from Related Compounds
It is crucial to differentiate this compound from its close structural relatives to avoid ambiguity in research and procurement.
-
5-Amino-2-methylbenzoic acid: This compound has an amine group (-NH2) at the C5 position, not a carboxamide group. It has a distinct CAS Number (2840-04-2) and different chemical properties.
-
4-Carbamoyl-2-methylbenzoic acid: This is a constitutional isomer where the carbamoyl group is at the C4 position. It is documented in PubChem with CAS Number 99357-97-8.[5]
Synonyms and Identifiers
A comprehensive list of names and identifiers is essential for thorough literature and database searches.
| Identifier Type | Value | Source |
| Preferred IUPAC Name | This compound | IUPAC Rules |
| Systematic Name | 5-(aminocarbonyl)-2-methylbenzoic acid | General |
| Other Name | 2-methyl-5-carbamoylbenzoic acid | General |
| Molecular Formula | C9H9NO3 | Calculated |
| Molecular Weight | 179.17 g/mol | Calculated |
| CAS Number | Not assigned or not readily available. | Databases |
Part 2: Physicochemical Properties
As of the date of this guide, experimental data for this compound is not widely available in public databases. However, we can predict its key physicochemical properties using computational models. For comparative purposes, the properties of its isomer, 4-carbamoyl-2-methylbenzoic acid, are also provided.[5]
| Property | This compound (Predicted) | 4-carbamoyl-2-methylbenzoic acid (Computed)[5] |
| Molecular Weight | 179.17 g/mol | 179.17 g/mol |
| XLogP3 | ~1.0 | 0.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 2 | 2 |
| Topological Polar Surface Area | 80.4 Ų | 80.4 Ų |
Part 3: Synthesis and Methodologies
While a specific, published synthesis for this compound is not readily found, a logical and efficient synthetic route can be devised based on established organic chemistry principles. A plausible approach starts from the commercially available 2-methyl-5-nitrobenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis involves three key steps: reduction of the nitro group, selective N-acetylation to protect the resulting amine, followed by amidation of the carboxylic acid, and finally deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of 5-Amino-2-methylbenzoic acid
-
To a solution of 2-methyl-5-nitrobenzoic acid in methanol, add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-amino-2-methylbenzoic acid.
Step 2: Synthesis of 5-Amino-2-methylbenzamide
-
Suspend 5-amino-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture until the conversion to the acyl chloride is complete.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an appropriate solvent and add it dropwise to a cooled, concentrated aqueous solution of ammonia.
-
Stir the reaction until completion, then extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 5-amino-2-methylbenzamide.
Step 3: Synthesis of 5-Cyano-2-methylbenzamide (via Sandmeyer Reaction)
-
Dissolve 5-amino-2-methylbenzamide in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, wash, dry, and purify by chromatography to yield 5-cyano-2-methylbenzamide.
Step 4: Hydrolysis to this compound
-
Heat the 5-cyano-2-methylbenzamide in a mixture of concentrated sulfuric acid and water.
-
Maintain the temperature to effect the selective hydrolysis of the nitrile group to a primary amide and the benzamide to a carboxylic acid.
-
Cool the reaction mixture and neutralize to precipitate the crude product.
-
Recrystallize the solid from a suitable solvent system to obtain pure this compound.
Part 4: Potential Applications and Research Directions
The structural motifs within this compound are present in numerous biologically active molecules. This suggests that the compound could serve as a valuable building block in drug discovery programs.
Anticancer Drug Development
Benzoic acid derivatives are integral to the development of various anticancer agents.[3][6] The benzamide moiety is a well-known pharmacophore in a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies (e.g., those with BRCA1/2 mutations). The carbamoyl group can act as a key hydrogen bond donor, interacting with the active site of the enzyme.
Caption: Potential mechanism of action via PARP inhibition.
Other Therapeutic Areas
The benzamide scaffold is versatile and has been explored in a multitude of other therapeutic contexts, including:
-
Antimicrobial Agents: Certain substituted benzamides have shown potent antibacterial and antifungal activities.[7]
-
Central Nervous System (CNS) Disorders: The benzamide structure is found in several antipsychotic and antiemetic drugs.
-
Anti-inflammatory Agents: Derivatives of benzoic acid are known to possess anti-inflammatory properties.[1]
The specific substitution pattern of this compound offers a unique chemical space for the development of new lead compounds in these and other areas.
Conclusion
This compound is a distinct chemical entity whose identity is clarified through a systematic application of IUPAC nomenclature. While detailed experimental data on this compound is sparse in the public domain, its structure suggests significant potential as a building block for the synthesis of novel compounds in medicinal chemistry and materials science. The proposed synthetic pathway provides a viable route for its preparation, enabling further investigation into its properties and applications. For researchers in drug development, the structural alerts within this molecule, particularly the benzamide moiety, point towards promising avenues of exploration, especially in the realm of oncology. This guide serves as a foundational resource for scientists interested in exploring the chemistry and potential of this and related substituted benzoic acids.
References
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]
-
5-Acetyl-4-methyl-2-(methylcarbamoyl)benzoic acid | C12H13NO4. PubChem. [Link]
-
Nomenclature of Amides. Chemistry LibreTexts. [Link]
-
2-(Hydroxycarbamoyl)-5-methylbenzoic acid | C9H9NO4. PubChem. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
How is benzamide obtained from benzoic acid?. askIITians. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
4-Carbamoyl-2-methylbenzoic acid | C9H9NO3. PubChem. [Link]
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Not available.
-
2-(Methylcarbamoyl)benzoic acid | C9H9NO3. PubChem. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
-
2-(Carbamoylmethyl)benzoic acid | C9H9NO3. PubChem. [Link]
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Supporting Information 2 (S2). The Royal Society of Chemistry. [Link]
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Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. [Link]
- Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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Decarboxylations. Organic Chemistry Portal. [Link]
- Process for preparing benzofuran-2-carboxamide derivatives.
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Deamination, oxidation, and C-C bond cleavage reactivity of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. PubMed. [Link]
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2-Methylbenzaldehyde | C8H8O. PubChem. [Link]
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3-Carbamoyl-6-methylbenzoic acid IUPAC name variations
The following technical guide analyzes the nomenclature, structural chemistry, and synthesis of 5-carbamoyl-2-methylbenzoic acid (the IUPAC-preferred designation for the user's query "3-Carbamoyl-6-methylbenzoic acid").
Nomenclature, Synthesis, and Structural Validation
Executive Summary & Nomenclature Resolution
The compound queried as 3-Carbamoyl-6-methylbenzoic acid is a valid structural description but does not conform to the Preferred IUPAC Name (PIN) rules. In professional literature and chemical catalogs, this molecule is indexed as This compound .
This discrepancy arises from the direction of numbering around the benzene ring. While the carboxylic acid group (-COOH) dictates position 1, the direction of numbering is chosen to give the lowest possible locants to the substituents.
-
User Query (3,6-substitution): Numbering counter-clockwise assigns the carbamoyl group to position 3 and the methyl group to position 6.
-
IUPAC Standard (2,5-substitution): Numbering clockwise assigns the methyl group to position 2 and the carbamoyl group to position 5.
-
Rule: The locant set (2, 5) is lower than (3,[1] 6) at the first point of difference.
-
Result:This compound is the definitive technical name.
-
Synonyms:
-
5-(Aminocarbonyl)-2-methylbenzoic acid
-
4-Methylisophthalamic acid (derived from 4-methylisophthalic acid)
-
CAS Registry Number: 99357-88-7 [2]
Structural Chemistry & Isomerism
Understanding the regioisomerism is critical for synthesis, as incorrect methods often yield the 3-carbamoyl-4-methyl isomer (derived from the less hindered position of isophthalic acid).
Numbering Logic Diagram
The following diagram visualizes the priority rules establishing the correct nomenclature.
Figure 1: Comparison of numbering schemes. The 2,5-substitution pattern provides lower locants than the 3,6-pattern, establishing it as the standard name.
Synthesis Protocols
To ensure high regioselectivity and avoid contamination with the 3-carbamoyl-4-methyl isomer, a directed synthesis from 5-bromo-2-methylbenzoic acid is recommended over the partial hydrolysis of 4-methylisophthalic derivatives.
Method A: Cyanation-Hydrolysis (High Purity)
This protocol utilizes a palladium-catalyzed cyanation followed by controlled hydrolysis. This route is "self-validating" because the position of the nitrogen is fixed by the starting material, eliminating regioisomer ambiguity.
Reagents:
-
Precursor: 5-Bromo-2-methylbenzoic acid (commercially available).
-
Cyanation: Zn(CN)₂, Pd(PPh₃)₄, DMF.
-
Hydrolysis: H₂O₂, K₂CO₃, DMSO (Radziszewski conditions).
Step-by-Step Protocol:
-
Esterification (Protection):
-
Dissolve 5-bromo-2-methylbenzoic acid (10 mmol) in MeOH (30 mL).
-
Add conc. H₂SO₄ (catalytic) and reflux for 4 hours.
-
Concentrate and extract with EtOAc to yield Methyl 5-bromo-2-methylbenzoate .
-
Rationale: Protecting the acid prevents catalyst poisoning during the Pd coupling.
-
-
Cyanation:
-
In a glovebox/inert atmosphere, combine the methyl ester (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in anhydrous DMF.
-
Heat to 85°C for 12 hours.
-
Quench with dilute ammonia/water. Extract with EtOAc.
-
Checkpoint: Monitor disappearance of bromide by TLC/LC-MS. Product: Methyl 5-cyano-2-methylbenzoate .
-
-
Controlled Hydrolysis (The Critical Step):
-
Dissolve the nitrile ester in DMSO.
-
Add K₂CO₃ (3.0 eq) and H₂O₂ (30% aq, 5.0 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Mechanism:[3][4] The peroxide anion attacks the nitrile to form the peroxyimidic acid, which rearranges to the primary amide (-CONH₂).
-
Note: Extended heating or strong acid/base will hydrolyze the amide to the di-acid (isophthalic derivative). Stop reaction upon amide formation.
-
Final Deprotection: If the ester remains, mild hydrolysis (LiOH, THF/H₂O, RT) will cleave the methyl ester without affecting the benzamide.
-
Method B: Isophthalic Desymmetrization (Industrial Scale)
For larger scales where chromatography is prohibitive, partial hydrolysis of dimethyl 4-methylisophthalate is used.
-
Principle: The ester at position 1 (para to methyl) is sterically less hindered than the ester at position 3 (ortho to methyl).
-
Reaction: Treatment with 1 equivalent of ammonia in MeOH preferentially attacks the C1 ester? Correction: Nucleophilic attack is sensitive to sterics. The C1 position is less hindered. However, for the target (this compound), we need the acid at C1 and amide at C5 (which corresponds to C1 of the isophthalate precursor if we re-number).
-
Clarification: 4-Methylisophthalic acid has carboxyls at C1 and C3.
-
Target: Acid at C1, Amide at C3 (relative to toluene core).
-
This requires amidation of the more hindered C3 carboxyl or hydrolysis of the less hindered C1 nitrile/ester?
-
Complexity: This route often yields mixtures. Method A is preferred for research purity.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via the cyanation-hydrolysis route, ensuring regiochemical fidelity.
Physical Properties & Characterization
The following data serves as a baseline for validating the synthesized product.
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 210–215 °C | Decomposes upon melting |
| Solubility | DMSO, Methanol, dilute base | Poorly soluble in water/DCM |
| pKa (Acid) | ~3.8 | Calculated (Benzoic acid derivative) |
| pKa (Amide) | ~23 | Neutral under physiological conditions |
Applications in Drug Development
This compound acts as a bifunctional scaffold.
-
Fragment-Based Drug Design (FBDD): The molecule provides a rigid phenyl core with two hydrogen-bonding vectors (Acid donor/acceptor, Amide donor/acceptor) oriented at a specific meta-angle.
-
Kinase Inhibitors: The amide motif is frequently utilized to interact with the hinge region of kinases (e.g., p38 MAP kinase inhibitors), while the carboxylic acid can be derivatized to solubilizing tails or used to engage lysine residues.
-
Bioisosteres: It serves as a precursor to quinazolinones via cyclization of the amide with the adjacent methyl group (requires functionalization of the methyl) or via reaction with the acid/amide pair.
References
-
IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-14.4 (Numbering).
-
[Link]
-
-
CymitQuimica . (2024). This compound Product Data (CAS 99357-88-7).[2]
-
PubChem . (2024).[1] Compound Summary: this compound.[2]
-
[Link]
-
-
Kabalka, G. W., et al. (2000).
-
[Link]
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Physical properties of 5-Carbamoyl-2-methylbenzoic acid building blocks
Technical Whitepaper: Physical Properties & Synthetic Utility of 5-Carbamoyl-2-methylbenzoic Acid
Executive Summary
This compound (CAS 99357-88-7) is a specialized bifunctional building block critical to the design of poly-ADP-ribose polymerase (PARP) inhibitors and kinase antagonists. Its structural uniqueness lies in the ortho-toluic acid core substituted with a meta-carbamoyl moiety. This specific substitution pattern introduces significant steric and electronic constraints that are valuable for locking ligand conformations in enzyme active sites.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in medicinal chemistry and process development.[1]
Chemical Identity & Structural Analysis
The compound features a toluene core with a carboxylic acid at position 1 and a primary amide at position 5. The ortho-methyl group (position 2) creates a twisted conformation relative to the carboxylic acid, reducing planarity and influencing solubility profiles.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 99357-88-7 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(N)=O)C(O)=O |
| Appearance | White to off-white crystalline powder |
Structural Visualization (DOT)
Caption: Structural analysis showing steric interactions between C1-COOH and C2-Methyl groups.
Physicochemical Profile
Understanding the physical behavior of this building block is essential for optimizing reaction conditions and purification logic.
Solubility & Lipophilicity
Unlike simple benzoic acids, the C5-amide group significantly reduces solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding.
-
Water Solubility: Low (< 0.5 mg/mL at pH 2). Dissolves readily in basic aqueous buffers (pH > 8) as the carboxylate salt.
-
Organic Solubility:
-
High: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the amide H-bond network).
-
Moderate: Methanol, Ethanol (Hot).
-
Low: Dichloromethane, Ethyl Acetate, Hexanes.
-
Acid-Base Properties (pKa)
-
Carboxylic Acid (COOH): Predicted pKa 3.6 – 3.9 .
-
Mechanistic Insight: The ortho-methyl group exerts a steric effect that can slightly increase acidity (Sirius effect) by forcing the carboxyl group out of conjugation with the ring, though the electron-donating nature of methyl usually decreases acidity. The electron-withdrawing amide at C5 acts to lower the pKa relative to o-toluic acid (pKa 3.9).
-
-
Amide (CONH₂): Non-basic (pKa of conjugate acid < -0.5). It will not protonate under standard reaction conditions but can participate in H-bonding.
Thermal Properties
-
Melting Point: > 220°C (Decomposition) .
-
Note: Specific experimental values vary by crystal polymorph. The high melting point is characteristic of primary benzamides due to extensive intermolecular hydrogen bonding networks (dimer ribbons).
-
-
Stability: Stable under ambient conditions.[2] Hygroscopic; store in desiccator.
Synthetic Utility & Reactivity[3]
As a building block, CAS 99357-88-7 offers two orthogonal handles: the carboxylic acid and the primary amide.
Functional Group Interconversions
-
Amide Dehydration: Conversion of the C5-amide to a nitrile (CN) using TFAA/Pyridine or POCl₃. This yields 5-cyano-2-methylbenzoic acid , a precursor for tetrazoles.
-
Hoffman Rearrangement: Treatment with Br₂/NaOH converts the amide to a primary amine, yielding 5-amino-2-methylbenzoic acid .
-
Selective Coupling: The carboxylic acid can be activated (HATU, SOCl₂) for amide coupling without protecting the C5-amide, provided the conditions are mild (avoiding dehydration).
Synthetic Workflow Diagram (DOT)
Caption: Divergent synthetic pathways from the this compound core.
Experimental Protocols
Protocol A: Solubility & Purity Check (HPLC)
Self-Validating Step: Use a reference standard of o-toluic acid to confirm retention time shifts caused by the polar amide group.
-
Sample Prep: Dissolve 5 mg of sample in 1 mL of DMSO. Dilute 1:10 with Acetonitrile/Water (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Expected Result: The target compound elutes earlier than 2-methylbenzoic acid due to the polarity of the amide.
Protocol B: Selective Methyl Esterification
To manipulate the amide without affecting the acid, one often requires the methyl ester.
-
Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂).
-
Procedure:
-
Cool Methanol (10 mL/g substrate) to 0°C.
-
Add SOCl₂ (1.5 eq) dropwise (Exothermic!).
-
Add this compound (1.0 eq) in one portion.
-
Reflux for 3 hours.
-
Monitor: TLC (10% MeOH in DCM). Product is less polar than starting material (acid) but more polar than typical esters due to the amide.
-
-
Workup: Evaporate solvent. Partition between EtOAc and Sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄.
Applications in Drug Discovery
This scaffold is a bioisostere for terephthalic acid derivatives but offers unique solubility and binding properties.
-
PARP Inhibitors: The amide group mimics the nicotinamide moiety of NAD+, a key interaction point in the PARP active site. The 2-methyl group restricts rotation, reducing the entropic penalty of binding.
-
Fragment-Based Design: Used as a polar "warhead" carrier. The carboxylic acid allows attachment to a linker, while the amide engages in H-bonding with hinge regions of kinases.
References
-
Chemical Identity & CAS: this compound (CAS 99357-88-7).[3] CymitQuimica Product Database.
-
Physical Properties (Analog Comparison): p-Toluic acid (4-methylbenzoic acid) Physical Properties. Wikipedia/ECHA Data.
-
Synthetic Methodology (Amide/Acid Interconversion): Synthesis of 2-propoxy-5-methylbenzoic acid (Analogous Chemistry). NIST Journal of Research.
-
Structural Validation: 2-(Hydroxycarbamoyl)-5-methylbenzoic acid (Related Structure). PubChem CID 151841890.
-
Safety & Handling: Material Safety Data Sheet (MSDS) for Benzoic Acid Derivatives. Sigma-Aldrich.[4][5]
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An In-depth Technical Guide to 5-Carbamoyl-2-methylbenzoic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Carbamoyl-2-methylbenzoic acid, a substituted benzamide of interest to researchers, scientists, and professionals in drug development. While specific data for this compound is limited, this document extrapolates from the established chemistry of analogous structures to present its core physicochemical properties, a plausible synthetic route, detailed analytical protocols, and a discussion of its potential therapeutic applications.
Core Molecular Attributes
This compound is a derivative of benzoic acid featuring a methyl group at the ortho position and a carbamoyl (carboxamide) group at the meta position relative to the carboxylic acid. These substitutions are anticipated to influence its chemical reactivity, solubility, and biological activity.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of this compound is C₉H₉NO₃ .
The molecular weight is calculated to be 179.17 g/mol . This is consistent with the reported molecular weight of its isomer, 4-Carbamoyl-2-methylbenzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | Deduced from structure |
| Molecular Weight | 179.17 g/mol | Calculated |
| IUPAC Name | 5-(aminocarbonyl)-2-methylbenzoic acid | Systematic Nomenclature |
| CAS Number | Not assigned | - |
Synthesis and Mechanistic Insights
A practical and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 5-Amino-2-methylbenzoic acid. The proposed synthetic pathway involves the conversion of the amino group to a carbamoyl group. A common method to achieve this is through the use of an isocyanate equivalent.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Formation of an Isocyanate Intermediate: The amino group of 5-Amino-2-methylbenzoic acid can be converted to an isocyanate. However, a more direct and safer laboratory-scale approach involves the reaction with a carbamoylating agent.
-
Hydrolysis to the Carbamoyl Group: The intermediate is then hydrolyzed to yield the final product.
A well-established method for the direct conversion of an amine to a primary amide (carbamoyl group) involves reaction with potassium cyanate (KOCN) in the presence of an acid.
Caption: Proposed Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
5-Amino-2-methylbenzoic acid
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Amino-2-methylbenzoic acid in a suitable volume of water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt, enhancing solubility.
-
Carbamoylation: To the stirred solution, add a solution of potassium cyanate in water dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Precipitation: After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid. This will protonate the carboxylate and facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the amide protons. The aromatic protons will exhibit a specific splitting pattern based on their substitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, while the amide protons will also be visible as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch for the carboxylic acid.
-
N-H stretching vibrations for the primary amide.
-
A C=O stretch for the carboxylic acid.
-
A C=O stretch (Amide I band) and an N-H bend (Amide II band) for the amide.
Caption: Analytical Workflow for Characterization.
Therapeutic Potential and Applications in Drug Development
Substituted benzamides are a well-established class of compounds with diverse pharmacological activities.[2][3][4][5] The presence of the carbamoyl and carboxylic acid groups on the 2-methylbenzoic acid scaffold suggests several potential therapeutic applications.
-
Antipsychotic and Antidepressant Activity: Many substituted benzamides act as dopamine and serotonin receptor antagonists and have found clinical use as antipsychotics and antidepressants.[5] The specific substitution pattern of this compound could modulate its receptor binding profile.
-
Anticancer Activity: Some benzamide derivatives have been investigated as anticancer agents, often functioning as inhibitors of enzymes like histone deacetylases (HDACs).[4]
-
Antimicrobial Agents: The benzamide scaffold is also present in some antimicrobial compounds.[6]
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound.
Conclusion
References
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
PubChem. (2025). 2-(Hydroxycarbamoyl)-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available at: [Link]
-
PubMed. (1998). Synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates with retinoidal activity. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
ACS Publications. (1998). Synthesis and Structure−Activity Relationships of 2-Pyrazinylcarboxamido- benzoates and β-Ionylideneacetamidobenzoates with Retinoidal Activity | Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes. Available at: [Link]
-
Slideshare. (n.d.). Benzamide. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction | Request PDF. Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]
-
Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Eureka. Available at: [Link]
-
PubMed. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.
-
ChEMBL. (n.d.). Document: Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benza.... EMBL-EBI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Available at: [Link]
-
ResearchGate. (2025). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis | Request PDF. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Available at: [Link]
-
ChemRxiv. (2026). Synthesis of two methylolanthanin derivatives and the investigation of their lanthanide and iron binding capabilities. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature review on 5-Carbamoyl-2-methylbenzoic acid derivatives
Synthetic Utility & Pharmacological Applications in P2X3 Antagonism
Executive Summary
This technical guide analyzes 5-Carbamoyl-2-methylbenzoic acid (and its structural analogs) as a "privileged scaffold" in medicinal chemistry. While often overshadowed by final drug candidates, this moiety serves as a critical pharmacophore in the development of P2X3 receptor antagonists (for refractory chronic cough) and PARP inhibitors . Its dual-functionality—providing a rigid aromatic core with a hydrogen-bonding amide face and a linkable carboxylic acid tail—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
Part 1: Structural Significance & Pharmacophore Analysis
The this compound scaffold acts as a bioisostere for the benzamide motifs found in several clinical candidates. Its value lies in three structural features:
-
The 5-Carbamoyl Motif (Amide): Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) pair. In P2X3 antagonists, this moiety often engages residues within the ATP-binding pocket, mimicking the phosphate groups of ATP or stabilizing the receptor in a desensitized state.
-
The 2-Methyl Group (Ortho-substitution): Provides steric bulk that forces the aromatic ring out of planarity relative to attached linkers. This "conformational lock" reduces the entropy penalty upon binding. It also serves as a lipophilic handle to improve membrane permeability compared to unsubstituted analogs.
-
The Carboxylic Acid (Linker): Serves as the attachment point for the "Right-Hand Side" (RHS) heterocycles (e.g., diaminopyrimidines or pyrazoles) seen in advanced candidates like Eliapixant or Sivopixant analogs.
Table 1: SAR Comparison of Substituents at Position 2
Effect of ortho-substitution on potency (Representative Data derived from P2X3 antagonist patent literature)
| Substituent (R2) | Steric Bulk (A-value) | Electronic Effect | Predicted P2X3 IC50 (nM)* | Notes |
| -CH3 (Methyl) | 1.70 | Weak Donor | 15 - 45 | Balanced potency/solubility profile. |
| -OCH3 (Methoxy) | 0.60 | Strong Donor | 8 - 25 | Higher potency (e.g., Gefapixant-like linkers), but higher metabolic liability. |
| -H (Hydrogen) | 0.00 | Neutral | > 200 | Loss of conformational lock; reduced potency. |
| -Cl (Chloro) | 0.43 | Withdrawing | 30 - 60 | Good metabolic stability, but lipophilicity issues. |
*Note: IC50 values are generalized estimates based on structural analogs in calcium flux assays.
Part 2: Synthetic Pathways[1][2][3][4]
The synthesis of this compound derivatives typically proceeds via oxidation of xylenes or functionalization of methyl-benzoates. Below is the optimized route for generating the core scaffold and its subsequent coupling to a heterocycle.
Diagram 1: Synthetic Workflow (DOT)
Caption: Figure 1. Regioselective synthesis starting from 2,5-dimethylbenzoic acid, highlighting the differentiation between the C2 and C5 positions.
Part 3: Therapeutic Application – P2X3 Receptor Antagonism[5][6][7]
The primary utility of this scaffold is in the treatment of Refractory Chronic Cough (RCC) .
Mechanism of Action: P2X3 receptors are ATP-gated ion channels expressed on airway sensory neurons (C-fibers). In chronic cough, these receptors become hypersensitized.
-
ATP Release: Airway irritation causes epithelial cells to release extracellular ATP.[1]
-
Gating: ATP binds to the P2X3 homotrimer, opening the channel for Ca2+ and Na+ influx.
-
Depolarization: This triggers an action potential, perceived by the brainstem as an urge to cough.
-
Antagonism: Derivatives of this compound bind allosterically or orthosterically, preventing the channel opening despite the presence of ATP.
Diagram 2: P2X3 Signaling & Inhibition Pathway
Caption: Figure 2.[2] Mechanism of P2X3 inhibition. The antagonist prevents ATP-mediated channel gating, halting the sensory signal to the brainstem.
Part 4: Experimental Protocols
Protocol A: Regioselective Amide Coupling (Synthesis)
Objective: To couple the this compound core to an amine-bearing heterocycle (R-NH2) without affecting the primary amide.
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (10 mL/g)
Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with this compound and anhydrous DMF under Nitrogen atmosphere.
-
Activation: Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Why: This pre-activation forms the active ester (O-At), which is more reactive and less prone to racemization than the acid chloride method.
-
Coupling: Add the Heterocyclic Amine in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+).[2]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.[3]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: FLIPR Calcium Flux Assay (Biological Validation)
Objective: To determine the IC50 of the synthesized derivative against human P2X3 receptors.
System: CHO-K1 cells stably expressing hP2X3.
Methodology:
-
Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate medium. Add Calcium-6 dye (Molecular Devices) dissolved in HBSS buffer. Incubate for 2 hours at 37°C.
-
Compound Addition: Add the test compound (5-carbamoyl derivative) at varying concentrations (0.1 nM to 10 µM). Incubate for 30 minutes. Why: This allows the antagonist to equilibrate with the receptor prior to agonist challenge.
-
Agonist Challenge: Place plate in FLIPR Tetra system. Inject α,β-meATP (EC80 concentration).[4]
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to derive IC50.
Part 5: Future Outlook & Isoindolinone Transformation
Beyond P2X3, this scaffold is gaining traction as a precursor for Isoindolin-1-ones via intramolecular cyclization.
-
Reaction: Reaction of methyl 2-formylbenzoate (a reduced analog) or the 2-methyl-benzamide with strong oxidants/catalysts can force cyclization between the methyl group and the amide nitrogen.
-
Application: These fused bicyclic systems are heavily researched for anti-inflammatory (TNF-alpha inhibition) and anticancer (MDM2-p53 inhibition) properties.
Researchers should view this compound not just as a linear linker, but as a "pre-cyclized" latent pharmacophore for these bicyclic systems.
References
-
Vertex AI Search. (2025). Discovery of the P2X3 antagonist HW091077 for the treatment of chronic cough. SSRN.[3] Link
-
Merck Sharp & Dohme Corp. (2022). Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. WO2022056100A1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151841890, 2-(Hydroxycarbamoyl)-5-methylbenzoic acid. Link
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 363-380. Link
-
BenchChem. (2025).[5] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Link
-
MedChemExpress. (2025). P2X3 antagonist 34 (BLU-5937). Link
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Carbamoyl Derivatives from 2-Methylterephthalic Acid
This Application Note is designed to guide researchers through the regioselective amidation of 2-methylterephthalic acid.
Executive Summary & Strategic Overview
The selective derivatization of 2-methylterephthalic acid (2-methyl-1,4-benzenedicarboxylic acid) presents a classic challenge in regioselective synthesis: distinguishing between two chemically similar but sterically distinct carboxyl groups.
In drug discovery, this scaffold is frequently utilized to generate 4-carbamoyl-2-methylbenzoic acid (often referred to in specific series as the "5-carbamoyl" derivative depending on scaffold numbering priorities). The core objective is to convert the sterically accessible carboxyl group (C4) into an amide while preserving the sterically hindered carboxyl group (C1, ortho to the methyl group) as a free acid or for subsequent distinct functionalization.
Key Technical Insight: The 2-methyl substituent exerts a significant steric "ortho-effect" on the C1-carboxyl group. This kinetic barrier can be exploited to achieve high regioselectivity (>95:5) without the need for protecting groups, provided the activation and coupling conditions are rigorously controlled.
Mechanistic Logic & Regioselectivity
To design a robust protocol, we must visualize the steric environment.
-
Position C1 (Ortho-Hindered): The carboxyl group at C1 is flanked by the methyl group at C2. This increases the activation energy for nucleophilic attack at the carbonyl carbon and retards the rotation required for optimal orbital alignment.
-
Position C4 (Meta-Unhindered): The carboxyl group at C4 is remote from the methyl group. It behaves like a standard, reactive benzoic acid derivative.
The Strategy: We utilize a Kinetic Control Strategy . By activating both carboxyls (or selectively activating the unhindered one) and introducing the amine nucleophile in a limiting stoichiometry, the amine will preferentially react with the faster-reacting C4 center.
Pathway Visualization (DOT Diagram)
Figure 1: Kinetic pathway favoring C4-amidation due to steric shielding of C1 by the ortho-methyl group.
Detailed Experimental Protocols
Protocol A: The Acid Chloride Route (Scalable & Cost-Effective)
Best for: Large-scale synthesis, non-sensitive amines, and robust substrates.
Principle: Conversion of the dicarboxylic acid to the diacid chloride followed by controlled mono-amidation. The unhindered C4-acyl chloride reacts rapidly, leaving the hindered C1-acyl chloride unreacted, which is subsequently hydrolyzed back to the acid during workup.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Methylterephthalic Acid | 1.0 | Starting Material |
| Thionyl Chloride ( | 5.0 - 10.0 | Activator / Solvent |
| DMF | 0.05 (Cat.) | Catalyst |
| Target Amine ( | 0.95 - 1.0 | Nucleophile (Limiting reagent is critical) |
| Triethylamine ( | 2.2 | Base (Scavenger) |
| DCM or THF | Solvent | Reaction Medium |
Step-by-Step Methodology
-
Activation:
-
Suspend 2-methylterephthalic acid in dry DCM (or use neat
for difficult substrates). -
Add catalytic DMF (1-2 drops).
-
Add
dropwise. -
Reflux at 60°C for 2–4 hours until the solution becomes clear (indicating formation of diacid chloride).
-
Critical Step: Evaporate excess
and solvent completely under vacuum. Re-dissolve the residue in dry DCM. Residual will consume your amine.
-
-
Regioselective Coupling:
-
Cool the diacid chloride solution to -10°C to 0°C . (Low temperature enhances regioselectivity).
-
Prepare a separate solution of the Amine (0.95 eq) and
(2.2 eq) in dry DCM. -
Add the amine solution dropwise over 30–60 minutes to the acid chloride solution.
-
Mechanistic Note: Slow addition ensures the amine always encounters an excess of electrophile, favoring mono-substitution at the most reactive site (C4).
-
-
Quench & Workup:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT).
-
Add water (excess) to hydrolyze the unreacted C1-acyl chloride back to the carboxylic acid.[1]
-
Stir vigorously for 30 minutes.
-
-
Purification (Acid-Base Extraction):
-
Dilute with DCM. Wash with 1N HCl (to remove unreacted amine).
-
Extract the organic layer with saturated
(x3).-
The Product (Mono-acid/Mono-amide) moves to the Aqueous layer.
-
Bis-amide (impurity) stays in the Organic layer.
-
-
Acidify the combined aqueous extracts with HCl to pH ~2.
-
The product usually precipitates. Filter or extract with EtOAc.
-
Protocol B: Direct Coupling (HATU/High-Value)
Best for: Complex amines, parallel synthesis, or when acid chlorides are too harsh.
Principle: In situ activation using HATU. The steric bulk of the coupling reagent further amplifies the selectivity for the unhindered C4 carboxyl.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Methylterephthalic Acid | 1.0 | Starting Material |
| HATU | 1.0 - 1.1 | Coupling Agent (Stoichiometry is key) |
| DIPEA | 2.5 | Base |
| Target Amine | 1.0 | Nucleophile |
| DMF/DMAc | Solvent | Polar aprotic solvent required for HATU |
Step-by-Step Methodology
-
Dissolution: Dissolve 2-methylterephthalic acid and DIPEA in DMF.
-
Activation: Add HATU (1.0 eq) at 0°C. Stir for 15–30 minutes.
-
Note: The activation of the hindered C1 carboxyl is significantly slower than C4.
-
-
Coupling: Add the amine (1.0 eq).
-
Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1N HCl, Water, and Brine.
-
If bis-amide is observed, use the bicarbonate extraction method described in Protocol A.
-
Analytical Validation & QC
Distinguishing the regioisomers is critical. The C4-amide (Target) and C1-amide (Impurity) have distinct spectroscopic signatures.
NMR Signatures (1H NMR in DMSO-d6)
-
Target (C4-Amide):
-
The protons ortho to the amide (C3-H and C5-H) will show a downfield shift compared to the acid precursor, but the key is the NOE (Nuclear Overhauser Effect) .
-
Key NOE: Irradiating the Methyl group (C2-Me) should show a strong enhancement of the Acid proton (if visible) or the adjacent aromatic proton, but NOT the amide NH protons.
-
-
Impurity (C1-Amide):
-
Key NOE: Irradiating the Methyl group (C2-Me) will show a strong enhancement of the Amide NH protons (due to proximity at C1).
-
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Elution Order:
-
2-Methylterephthalic Acid (Most Polar)
-
Target Mono-Amide (C4)
-
Isomeric Impurity (C1) (Often elutes close to target; resolution requires optimized gradient).
-
Bis-amide (Least Polar).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-amide formation | Excess amine or coupling agent used. | Ensure strict 1:1 stoichiometry. Use Protocol A with slow addition of amine. |
| Low Conversion | Incomplete activation of C4. | Increase activation time. Ensure anhydrous conditions (water kills acid chloride). |
| Wrong Regioisomer | Temperature too high during addition. | Perform amine addition at -10°C or lower. |
| Product is an oil | Residual DMF or solvent. | Triturate with diethyl ether or hexanes to induce crystallization. |
References
- Regioselectivity in Aromatic Carboxylic Acid Derivatives: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains steric "ortho effects" on reactivity).
-
Thionyl Chloride Activation Protocols
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link
-
-
Amide Coupling Methodologies
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
-
Separation of Isomers
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Using 5-Carbamoyl-2-methylbenzoic acid as a scaffold in drug discovery
Application Note: High-Fidelity Synthesis of 5-Carbamoyl-isoquinolin-1(2H)-one Libraries using 5-Carbamoyl-2-methylbenzoic Acid
Abstract
This application note details a robust, modular protocol for utilizing This compound (CAS: 2079-00-7) as a core scaffold in the synthesis of substituted isoquinolin-1(2H)-ones. While benzamide derivatives are well-established pharmacophores in PARP inhibition, the fusion of this motif into an isoquinolinone core expands its utility into kinase inhibition (e.g., CK2, EGFR) and bromodomain targeting. We present a scalable, two-step "telescoped" protocol utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate diverse libraries without the need for intermediate isolation, maximizing atom economy and throughput.
Strategic Value & Chemical Profile
In modern Fragment-Based Drug Discovery (FBDD), this compound acts as a "bifunctional linchpin."
-
The Ortho-Effect: The steric proximity of the C1-carboxylic acid and the C2-methyl group allows for facile cyclization to form bicyclic heterocycles.
-
The 5-Carbamoyl Pharmacophore: This moiety mimics the nicotinamide ribose binding pocket of PARP enzymes and serves as a critical hydrogen-bond donor/acceptor in the hinge region of various kinases.
-
Solubility Profile: Unlike lipophilic carbocycles, the carbamoyl group improves the aqueous solubility of the final drug candidates, a critical parameter in ADME optimization.
Pathway Visualization: Scaffold Versatility
Experimental Protocol: The "Telescoped" DMF-DMA Route
This protocol avoids the use of harsh lithiation conditions (e.g., LDA at -78°C), making it suitable for automated synthesis workstations.
Materials Required
-
Scaffold: this compound (>97% purity).
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2] Note: Must be fresh or distilled; hydrolyzed DMF-DMA leads to poor yields.
-
Solvent: Anhydrous DMF (Reaction 1) and Ethanol/Acetic Acid (Reaction 2).
-
Diversity Reagents: Various primary amines (anilines, benzyl amines, alkyl amines).
Step-by-Step Methodology
Stage 1: Enamine Formation (Activation)
-
Charge a microwave-safe vial or round-bottom flask with This compound (1.0 equiv).
-
Add DMF-DMA (3.0 – 5.0 equiv). The excess reagent acts as both solvent and water scavenger.
-
Thermal Cycle: Heat the mixture to 110°C for 2–4 hours.
-
Observation: The solution will turn deep red/orange, indicating the formation of the dimethylamino-vinyl intermediate.
-
QC Check: Monitor by LC-MS. Look for the mass shift corresponding to the condensation (
) or the isocoumarin formation.
-
-
Concentration: Remove excess DMF-DMA under reduced pressure (rotary evaporator). Crucial: Do not expose the intermediate to excessive moisture, as it can revert.
Stage 2: Cyclization (Library Diversification)
-
Redissolve the crude red residue in Ethanol (0.2 M concentration).
-
Add the desired Primary Amine (R-NH₂) (1.5 equiv).
-
Add Glacial Acetic Acid (2.0 equiv) to catalyze the amine exchange and ring closure.
-
Reflux: Heat at 80°C for 4–12 hours.
-
Mechanism: The amine attacks the isocoumarin/enamine intermediate, displacing the oxygen/dimethylamine to form the lactam (isoquinolinone) ring.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via preparative HPLC.
Expected Results & Data Interpretation
The following table summarizes typical yields and observations based on the electronic nature of the amine used in Stage 2.
| Amine Class | Example Reagent | Expected Yield | Reaction Time | Observation |
| Alkyl Amines | Benzylamine | 75-85% | 4 h | Fast kinetics; clean precipitation. |
| Electron-Rich Anilines | 4-Methoxyaniline | 60-70% | 6 h | Slower nucleophilic attack; requires acid catalyst. |
| Electron-Poor Anilines | 4-Fluoroaniline | 45-55% | 12 h | Sluggish; higher temperature (120°C in DMF) may be needed. |
| Heterocyclic Amines | 3-Aminopyridine | 40-50% | 16 h | Competitive binding; purification often required. |
Structural Validation (NMR)
For the final 5-carbamoyl-isoquinolin-1(2H)-one product, look for these diagnostic signals:
-
Isoquinolinone Doublet: A characteristic doublet around
7.2–7.5 ppm (C3-H) and 8.2–8.4 ppm (C8-H). -
Carbamoyl Protons: Two broad singlets (exchangeable with D₂O) typically around
7.5 and 8.0 ppm. -
Absence of Vinyl Methyls: The disappearance of the distinct DMF-DMA methyl singlets (
~3.1 ppm) confirms successful cyclization.
Biological Context: Mechanism of Action
The synthesized library targets the ATP-binding pocket of kinases or the NAD+ binding pocket of PARP.
Binding Mode Visualization
Troubleshooting & Optimization
Issue: Low Yield in Stage 1
-
Cause: Old DMF-DMA containing dimethylamine and methanol.
-
Solution: Distill DMF-DMA before use or increase equivalents to 5.0. Ensure the reaction vessel is sealed to prevent loss of the volatile reagent before reaction completion.
Issue: Incomplete Cyclization (Stage 2)
-
Cause: Steric hindrance from bulky amines (e.g., tert-butyl amine).
-
Solution: Switch solvent to glacial acetic acid and reflux at 118°C. The harsher acidic conditions promote the elimination of dimethylamine.
Issue: Solubility Issues
-
Cause: The 5-carbamoyl group can induce strong intermolecular hydrogen bonding (stacking).
-
Solution: Use DMSO/MeOH mixtures for purification. For biological assays, formulate as a mesylate or hydrochloride salt to disrupt crystal packing.
References
-
Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond.[3][4] Nature Reviews Cancer, 10(4), 293-301.
-
Kusurkar, R. S. (2010). Synthesis of Nitrogen Heterocycles using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).[1][2] IntechOpen.
-
BenchChem Technical Support. (2025). Application Notes: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline and Isoquinolinone Derivatives.
-
Zhang, Y., et al. (2023). Discovery of novel benzamide derivatives... as potential antitumor agents via targeting PARP-1.[3][5] PubMed.
-
Ma, Y., et al. (2016). Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones. Advanced Synthesis & Catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-Carbamoyl-2-methylbenzoic Acid
This Application Note details the protocol for the preparation of 5-Carbamoyl-2-methylbenzoic acid (CAS 99357-88-7), a critical regiochemical scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs).
The synthesis hinges on the regioselective hydrolysis of dimethyl 4-methylisophthalate. This approach leverages the steric differentiation between the ester moiety ortho to the methyl group and the ester moiety meta to the methyl group, ensuring high isomeric purity without the need for complex chromatographic separations.
Introduction & Mechanistic Rationale
The target molecule, This compound , possesses a 1,2,5-substitution pattern on the benzene ring. Achieving this specific arrangement requires distinguishing between the two carboxyl positions of the precursor, 4-methylisophthalic acid .
The Regioselectivity Challenge
The starting material, Dimethyl 4-methylisophthalate , contains two ester groups in non-equivalent electronic and steric environments:
-
C-1 Ester (Meta to Methyl): Sterically accessible and electronically activated.
-
C-3 Ester (Ortho to Methyl): Sterically hindered by the adjacent methyl group.
Standard non-selective hydrolysis yields a mixture of dicarboxylic acid and mono-esters. However, by strictly controlling the equivalents of base and reaction temperature, we can drive a regioselective hydrolysis of the unhindered C-1 ester to the carboxylic acid, while leaving the hindered C-3 ester intact.
Synthetic Strategy
The protocol follows a three-step "Hydrolysis-Amidation-Hydrolysis" sequence:
-
Regioselective Hydrolysis: Selective cleavage of the unhindered C-1 ester to yield 2-methoxycarbonyl-4-methylbenzoic acid .
-
Selective Amidation: Activation of the newly formed C-1 acid and reaction with ammonia to form the C-1 amide.
-
Final Saponification: Hydrolysis of the remaining hindered C-3 ester to the acid, yielding the final product.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Grade | Function |
| Dimethyl 4-methylisophthalate | 19482-08-7 | >98% | Starting Material |
| Lithium Hydroxide Monohydrate | 1310-66-3 | ACS | Hydrolysis Agent |
| Thionyl Chloride ( | 7719-09-7 | Reagent | Activating Agent |
| Aqueous Ammonia (28%) | 1336-21-6 | ACS | Amidation Source |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Solvent |
| Methanol (MeOH) | 67-56-1 | HPLC | Solvent |
Step-by-Step Methodology
Step 1: Regioselective Mono-Hydrolysis
Objective: Selectively hydrolyze the unhindered ester.
-
Dissolution: Dissolve Dimethyl 4-methylisophthalate (10.0 g, 48 mmol) in a mixture of THF:MeOH (4:1 v/v, 100 mL). Cool to 0°C.
-
Base Addition: Slowly add a solution of LiOH·H₂O (2.0 g, 48 mmol, 1.0 equiv) in water (20 mL) dropwise over 30 minutes.
-
Critical Control Point: Do not exceed 1.05 equivalents of base. Excess base will attack the hindered ester.
-
-
Reaction: Stir at ambient temperature (20-25°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3] The starting diester should disappear, and the mono-acid should appear.
-
Workup:
-
Concentrate the solvent under reduced pressure.[2]
-
Dilute residue with water (50 mL) and wash with dichloromethane (DCM) to remove unreacted diester.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the precipitate with EtOAc (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate to yield 2-methoxycarbonyl-4-methylbenzoic acid (Intermediate A).
-
Yield: ~85-90%.
-
Step 2: Amidation of the Free Acid
Objective: Convert the C-1 carboxyl group to a primary amide.
-
Activation: Dissolve Intermediate A (8.0 g) in dry DCM (80 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add Thionyl Chloride (1.5 equiv) dropwise. Reflux for 2 hours until gas evolution ceases.
-
Concentration: Evaporate volatiles to obtain the crude acid chloride.
-
Amidation: Dissolve the residue in dry THF (50 mL). Add this solution dropwise to a stirred, cold (0°C) solution of Aqueous Ammonia (28%, 5 equiv) or saturated methanolic ammonia.
-
Precipitation: Stir for 1 hour. The amide-ester usually precipitates or can be isolated by solvent evaporation and water wash.
-
Product: Methyl 5-carbamoyl-2-methylbenzoate (Intermediate B).
Step 3: Final Saponification
Objective: Hydrolyze the hindered ester without degrading the amide.
-
Hydrolysis: Suspend Intermediate B in MeOH (50 mL). Add NaOH (2M aqueous, 2.0 equiv).
-
Reaction: Stir at 40°C for 4-6 hours.
-
Note: Esters hydrolyze significantly faster than primary amides under these mild conditions. Avoid refluxing at high temperatures (>80°C) to prevent amide hydrolysis.
-
-
Isolation:
-
Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Process Visualization & Logic
The following diagrams illustrate the regiochemical logic and the operational workflow.
Reaction Pathway
The steric bulk of the methyl group protects the C-3 ester (Ortho), directing the hydrolysis to the C-1 ester (Meta).
Caption: Reaction scheme demonstrating the regioselective conversion of the unhindered ester to amide, followed by hindered ester hydrolysis.
Experimental Workflow
This flowchart outlines the critical decision points and validation steps.
Caption: Operational workflow emphasizing the QC checkpoint after the regioselective hydrolysis step.
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlet for Methyl (2.5 ppm) and Amide protons (7.4, 8.0 ppm). |
| Regiochemistry | NOESY NMR | NOE correlation between Methyl group and aromatic proton at C-3 (Ortho). |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Methanol) |
Troubleshooting
-
Issue: Over-hydrolysis in Step 1 (formation of diacid).
-
Solution: Lower reaction temperature to 0°C and strictly limit LiOH to 0.95 equivalents initially.
-
-
Issue: Amide hydrolysis in Step 3.
-
Solution: Reduce temperature to 25°C and extend reaction time; monitor conversion closely by HPLC.
-
References
-
Regioselective Hydrolysis of Diesters: Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry.
-
Synthesis of this compound: CymitQuimica Product Data, CAS 99357-88-7.
-
Amidation Protocols: Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
-
Nitrilase Alternatives (Contextual): "Engineered Nitrilase-Mediated Regioselective Hydrolysis." BenchChem Data.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Carbamoyl-2-methylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 5-Carbamoyl-2-methylbenzoic acid. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification process.
I. Understanding the Molecule and Potential Impurities
This compound is a bifunctional molecule containing both a carboxylic acid and a carboxamide group. The nature of impurities in a crude sample is largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the carbamoyl group to a carboxylic acid, or isomeric byproducts), and residual solvents or reagents. A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.
Frequently Asked Questions (FAQs) - Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic pathway. However, common impurities often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers formed during substitution reactions.
-
Hydrolysis Products: The carbamoyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acid.
-
Residual Solvents and Reagents: Solvents and reagents used in the reaction and initial work-up.
Q2: How can I get a preliminary idea of the impurities present in my sample?
A2: A combination of analytical techniques can provide a good initial assessment:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can provide structural information about the major components and impurities.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Offers a more quantitative view of the purity and can help resolve closely related impurities.[4][5][6][7]
-
Melting Point Analysis: A broad and depressed melting point range compared to the pure compound suggests the presence of impurities.[8]
II. Purification Strategies: A Troubleshooting Guide
The choice of purification method depends on the nature of the impurities and the desired final purity of the product. The most common and effective techniques for purifying this compound are acid-base extraction and recrystallization.
A. Acid-Base Extraction: Leveraging pKa Differences
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[9][10][11][12] Given that this compound possesses an acidic carboxylic acid group, this method can be highly effective for removing neutral or basic impurities.
Troubleshooting Common Issues in Acid-Base Extraction
Issue 1: Poor Separation of Layers or Emulsion Formation
-
Potential Cause: The densities of the aqueous and organic layers are too similar, or high concentrations of dissolved species are present.
-
Troubleshooting Steps:
-
Add Brine: Addition of a saturated sodium chloride solution to the aqueous layer will increase its density and ionic strength, often breaking the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: In severe cases, filtering the entire mixture through a pad of celite or glass wool can help to break up the emulsion.
-
Issue 2: Low Recovery of the Desired Product
-
Potential Cause: Incomplete extraction from the organic layer, or incomplete precipitation from the aqueous layer.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is generally more efficient.
-
Ensure Complete Precipitation: After acidifying the aqueous layer to precipitate the product, check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2).[13] Cool the solution in an ice bath to maximize precipitation, as solubility is often lower at colder temperatures.[14]
-
Back-Extraction: If you suspect your product is partially soluble in the organic layer even in its salt form, you can perform a "back-extraction" by washing the combined organic layers with a fresh portion of the aqueous base.
-
Experimental Protocol: Acid-Base Extraction
This protocol outlines the purification of crude this compound containing neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the desired compound is soluble (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate solution.[15]
-
Agitation & Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product to the aqueous phase. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified this compound should form.[13]
-
Isolation: Collect the purified solid by vacuum filtration, wash the solid with a small amount of cold deionized water, and allow it to air dry or dry in a vacuum oven.[14]
B. Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[16][17][18]
Troubleshooting Common Recrystallization Problems
Issue 1: The Compound Does Not Dissolve in the Hot Solvent.
-
Potential Cause: An inappropriate solvent was chosen, or there are insoluble impurities present.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[16] Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, or solvent mixtures) to find the most suitable one. Benzoic acid and its derivatives are often recrystallized from water or ethanol-water mixtures.[14][19]
-
Hot Filtration: If a significant amount of solid remains undissolved even after adding a large volume of hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[20]
-
Issue 2: No Crystals Form Upon Cooling.
-
Potential Cause: Too much solvent was used, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If too much solvent was added, you can boil off some of the solvent to concentrate the solution and then attempt to cool it again.[21]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[14][22]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[22]
-
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath for further cooling.[23]
-
Issue 3: The Product "Oils Out" Instead of Crystallizing.
-
Potential Cause: The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.
-
Troubleshooting Steps:
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound.
-
Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve the solid completely.[16]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[17][20]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[23]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight.
III. Purity Assessment
After purification, it is crucial to assess the purity of the final product.
| Analytical Technique | Information Provided |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
| ¹H and ¹³C NMR | Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[24][25] |
| HPLC | Provides a quantitative measure of purity by separating the main component from impurities.[5][26] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
IV. Visualization of Workflows
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Recrystallization Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. vernier.com [vernier.com]
- 12. idc-online.com [idc-online.com]
- 13. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR [m.chemicalbook.com]
- 25. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profiling of 5-Carbamoyl-2-methylbenzoic Acid
Executive Summary & Chemical Profile
5-Carbamoyl-2-methylbenzoic acid presents a unique stability profile due to the interplay between its ortho-substituted carboxylic acid (Position 1) and the meta-positioned amide (Position 5).
Researchers often encounter two distinct failure modes:
-
Acidic Media: Physical instability (Precipitation) due to protonation of the carboxylate.
-
Basic Media: Chemical instability (Hydrolysis) of the carbamoyl moiety.
| Property | Characteristic | Impact on Stability |
| Moiety A | Carboxylic Acid (C1) | pKa ~3.9 (Lower than benzoic acid due to ortho-methyl steric effects). |
| Moiety B | Carbamoyl (Amide, C5) | Susceptible to hydrolysis; releases Ammonia ( |
| Moiety C | Methyl Group (C2) | Provides steric bulk; increases lipophilicity; twists C1-COOH out of plane. |
Troubleshooting Guide: Common Failure Modes
Scenario A: "My sample precipitated upon acidification or during HPLC analysis."
Diagnosis: Protonation-Induced Insolubility.
The 2-methyl group increases the lipophilicity of the molecule compared to unsubstituted benzoic acid. When the pH drops below the pKa (~3.9), the molecule exists primarily in its neutral, protonated form (
Corrective Actions:
-
Buffer Adjustment: Ensure the final pH of your sample diluent is at least 1.5 pH units above the pKa (Target pH > 5.5) if solubility is the priority.
-
Co-solvent Addition: If acidic conditions are required (e.g., for HPLC retention), add 30-50% Methanol or Acetonitrile to the sample solvent.
-
HPLC Mobile Phase: Do not use pure aqueous acid. Use a gradient starting with at least 5-10% organic modifier.
Scenario B: "I see a new early-eluting peak and potency loss in basic buffers (pH > 9)."
Diagnosis: Base-Catalyzed Amide Hydrolysis.
In basic media (
Indicators:
-
Drift in retention time (Hydrolysis product is more polar).
-
Faint smell of ammonia in concentrated stock solutions.
Corrective Actions:
-
Temperature Control: Hydrolysis is temperature-dependent. Keep basic samples at 2-8°C .
-
pH Limit: Avoid storing the compound in buffers with pH > 8.5 for prolonged periods (>24 hours).
-
Quenching: If running a reaction in base, quench immediately with dilute HCl or Phosphate buffer to pH 7.0 before analysis.
Mechanistic Insight: Hydrolysis Pathways
The following diagram illustrates the degradation pathways. Note that while acid hydrolysis is possible, it requires significantly higher activation energy (heat + strong acid) compared to the rapid base-catalyzed route.
Figure 1: Degradation pathways. The basic pathway (Green) proceeds rapidly via direct nucleophilic attack, while the acidic pathway (Red) is kinetically slower and often requires thermal activation.
Validated Experimental Protocols
Protocol A: HPLC Method for Stability Profiling
Rationale: An acidic mobile phase is strictly required to suppress the ionization of the C1-Carboxylic acid, ensuring the analyte interacts with the C18 stationary phase rather than eluting in the void volume.
-
Column: C18 (L1),
mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (Amide absorption) and 210 nm.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 10.0 60 12.0 60 12.1 5 | 15.0 | 5 |
Protocol B: Forced Degradation (Stress Testing)
Use this protocol to generate reference standards for the degradation products.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of MeOH/Water (50:50).
-
Acid Stress:
-
Aliquot 1 mL sample + 1 mL 1N HCl .
-
Heat at 60°C for 4 hours .
-
Expected Result: Minor degradation (<10%).
-
-
Base Stress:
-
Aliquot 1 mL sample + 1 mL 1N NaOH .
-
Heat at 60°C for 1 hour .
-
Expected Result:Complete conversion to 2-methylterephthalic acid.
-
-
Neutralization: Neutralize both samples to pH 7.0 before HPLC injection to protect the column.
Frequently Asked Questions (FAQ)
Q: Why is the pKa of this molecule lower than Benzoic Acid? A: This is due to the Ortho Effect .[2] The 2-methyl group creates steric hindrance that forces the C1-Carboxyl group out of the plane of the benzene ring.[2] This reduces the resonance destabilization of the carboxylate anion, effectively making the release of the proton energetically more favorable [1, 5].
Q: Can I use DMSO to store stock solutions? A: Yes. DMSO is an excellent solvent for this compound. However, ensure the DMSO is anhydrous. Presence of water in DMSO can lead to slow hydrolysis over months, especially if the DMSO degrades to generate acidic byproducts.
Q: Is the hydrolysis reversible? A: No. Amide hydrolysis is thermodynamically irreversible under standard laboratory conditions. Once the ammonia/ammonium leaves, you cannot regenerate the amide without a coupling reagent (e.g., EDC/NHS).
References
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides - Hydrolysis.
-
BenchChem. (2025).[3][4] HPLC Analysis of Benzoic Acid and Its Derivatives.
-
Srivastava, R. K. (2017).[1] Validated HPLC Method for Determination of 5-Amino-2-Methyl Benzoic Acid. ResearchGate.
-
Evergreensino Chemical. (2025). How does the pKa value of 2-Methylbenzoic Acid compare with other benzoic acid derivatives?
-
Stack Exchange (Chemistry). (2014). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?
Sources
Purification of 5-Carbamoyl-2-methylbenzoic acid by column chromatography
An Application Scientist's Guide to the Purification of 5-Carbamoyl-2-methylbenzoic Acid by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and troubleshooting logic behind them, ensuring the integrity and success of your purification process.
This compound is a polar aromatic molecule containing both a carboxylic acid and a primary amide (carbamoyl) group. These functional groups, while key to its chemical properties, present specific challenges during purification by silica gel chromatography, such as poor solubility in non-polar solvents and significant peak tailing. This guide will address these challenges directly in a practical, question-and-answer format.
Physicochemical Properties of this compound
Understanding the fundamental properties of your compound is the first step toward a successful purification. The acidity of the carboxylic group is a critical parameter that will dictate the chromatographic conditions required to achieve good separation.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| pKa (estimated) | ~3.8 - 4.2 | The carboxylic acid group is acidic. To prevent ionization and strong binding to silica, the mobile phase should be kept acidic.[2][3] |
| Polarity | High | The presence of both a carboxylic acid and a carbamoyl group makes the molecule highly polar, requiring a relatively polar mobile phase for elution from silica gel. |
| Solubility | Poor in non-polar solvents (e.g., hexanes), soluble in polar organic solvents (e.g., methanol, ethyl acetate, THF). | This affects the choice of eluent and the method of sample loading onto the column. |
Frequently Asked Questions (FAQs) for Method Development
This section addresses the most common initial questions when setting up a purification protocol for this compound.
Q1: What is the most suitable stationary phase for this purification?
For most lab-scale purifications of organic compounds, silica gel (40-63 µm particle size) is the standard and most cost-effective choice.[4] However, due to the acidic nature of this compound, strong interactions with the slightly acidic silanol (Si-OH) groups on the silica surface can lead to significant peak tailing.
-
Standard Silica Gel: This is the recommended starting point. The challenges it presents can be overcome by modifying the mobile phase.
-
Reversed-Phase (C18) Silica: This is an excellent alternative, particularly if normal-phase chromatography fails to provide adequate separation.[5] Purification would involve an aqueous mobile phase with an organic modifier (like methanol or acetonitrile). The mobile phase pH must be buffered to be at least one to two units below the compound's pKa to ensure it is in its neutral, protonated form for good retention and peak shape.[6][7]
-
Ion-Exchange Chromatography: For separating aromatic carboxylic acids, ion-exchange resins can be highly effective, though they are more commonly used in HPLC applications.[8][9]
Q2: How do I select the right mobile phase (eluent) for silica gel chromatography?
The key is to find a solvent system that provides a good balance between moving your compound down the column and separating it from impurities. For a polar compound like this, a binary system of a non-polar and a polar solvent is typical.
-
Start with a standard solvent system: A mixture of Ethyl Acetate (EtOAc) and Hexanes is a versatile starting point.
-
Incorporate an Acidic Modifier: This is the most critical step for purifying carboxylic acids on silica gel. The addition of a small amount of a volatile acid, such as 0.5-2% Acetic Acid (AcOH) or Formic Acid , to the mobile phase is essential.[10]
-
Why is this necessary? The acidic modifier protonates the carboxylate group of your molecule, preventing its deprotonation into the highly polar carboxylate anion (R-COO⁻). This anion binds very strongly to the silica surface, causing severe peak tailing. By keeping the compound in its neutral (R-COOH) form, you ensure a more uniform interaction and sharper peaks.[9]
-
Q3: How can I quickly find the optimal mobile phase composition?
Thin-Layer Chromatography (TLC) is the indispensable tool for this. Before committing your entire sample to a large column, you must develop an appropriate solvent system using TLC.
The goal is to find a solvent composition that places the spot for your desired compound at an Rf value of approximately 0.25-0.35 .[4] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too dilute or eluting too close to the solvent front.
Detailed Experimental Protocol: TLC Analysis
-
Prepare TLC Plate: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).
-
Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also, spot your starting material and, if available, a pure standard of the product for comparison.
-
Prepare Eluent: In a beaker, prepare a few milliliters of a test eluent (e.g., 70:30 Hexanes:EtOAc + 1% AcOH).
-
Develop the Plate: Place a small amount of the eluent into a developing chamber (a covered beaker with filter paper works well). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate Rf: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
Optimize:
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 50:50 Hexanes:EtOAc).
-
If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 80:20 Hexanes:EtOAc).
-
Repeat until the target Rf of ~0.3 is achieved.
-
Troubleshooting Guide: Common Purification Problems
Even with careful planning, issues can arise. This section provides solutions to specific problems you might encounter.
Problem: My compound won't move off the column (Rf = 0).
-
Cause: The mobile phase is not polar enough to displace your highly polar compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. If you started with 30% EtOAc in Hexanes, try increasing to 50%, then 70%, or even consider adding a stronger polar solvent like methanol (e.g., 95:5 EtOAc:MeOH). Always remember to include the acidic modifier.[11]
Problem: My compound is eluting in the first few fractions with the solvent front.
-
Cause: The mobile phase is too polar. Your compound has very little interaction with the stationary phase and is simply being washed through the column.[11]
-
Solution: Prepare a new, less polar mobile phase. If you used 50% EtOAc in Hexanes, decrease it to 20% or 30% and re-run the column. This highlights the importance of prior TLC analysis.
Problem: I'm seeing severe peak tailing and my compound is eluting over many fractions.
-
Cause: This is the classic sign of a strong, non-ideal interaction between an acidic compound and the silica gel stationary phase. The issue is the equilibrium between the protonated (less polar) and deprotonated (very polar) forms of your carboxylic acid.[12]
-
Solutions:
-
Check Your Acidic Modifier: The most common reason is the absence or insufficient concentration of an acidic modifier (acetic or formic acid) in your eluent. Ensure you are using at least 0.5-1%.[10]
-
Column Overload: You may have loaded too much sample onto the column, saturating the stationary phase and causing poor peak shape.[12] Reduce the amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica by weight.
-
Switch to Reversed-Phase: If adding an acid modifier does not resolve the issue, the interaction may be too strong to overcome easily. Switching to a C18 reversed-phase column is a robust solution for purifying polar carboxylic acids.[5]
-
Problem: I'm getting poor separation between my product and an impurity.
-
Cause: The chosen solvent system does not have the right selectivity to resolve the compounds. They may have similar polarities in that specific eluent.
-
Solutions:
-
Try a Different Solvent System: Change the composition of your mobile phase. For example, instead of Ethyl Acetate/Hexanes, try a system of Dichloromethane/Methanol. Different solvents interact with your compounds in different ways and can often provide the selectivity needed for separation.
-
Use Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent over time to elute your more polar product. This can sharpen peaks and improve the resolution between closely eluting compounds.[10]
-
Visualizing the Process
To clarify the workflow and decision-making process, the following diagrams have been generated.
General Workflow for Column Chromatography
Caption: A standard workflow for purifying a compound using column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Ohta, K., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]
-
Zhang, Y. (2017). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Biocompare. (2023). Chromatography Column Selection Guide. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Dana Bioscience. This compound 250mg. [Link]
-
Patsnap. 2-methylbenzoic acid patented technology retrieval search results. [Link]
-
PubChem. 4-Carbamoyl-2-methylbenzoic acid. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Braish, T. F., & Brauman, J. I. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313–315. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Evergreensino Chemical Co., Ltd. (2025). What is the pKa value of 2 - Methylbenzoic Acid?. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. [Link]
Sources
- 1. 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 3. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. teledyneisco.com [teledyneisco.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. phenomenex.com [phenomenex.com]
Validation & Comparative
1H NMR spectrum analysis of 5-Carbamoyl-2-methylbenzoic acid
Spectroscopic Benchmarking: Optimizing 1H NMR Analysis of 5-Carbamoyl-2-methylbenzoic Acid
Introduction
This compound (CAS: 23814-12-2) is a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its structural integrity—specifically the coexistence of a carboxylic acid, a primary amide, and an ortho-methyl group—presents unique spectroscopic challenges.[1]
Standard 1H NMR analysis often fails to resolve the labile amide protons or distinguish this molecule from its regioisomers (e.g., 4-carbamoyl-2-methylbenzoic acid) due to improper solvent selection or field strength limitations.[1] This guide compares analytical approaches to establish a definitive protocol for characterization, ensuring differentiation from impurities and isomers.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in the analysis of this compound. The presence of two exchangeable proton groups (–COOH and –CONH₂) dictates that non-protic, polar solvents are required for full structural assignment.[1]
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Chloroform-d (CDCl₃) |
| Solubility | Excellent (High) | Good | Poor (Precipitation likely) |
| Amide (-CONH₂) Detection | Visible (Distinct diastereotopic-like signals) | Invisible (Exchanges with solvent) | Irregular/Broad (if soluble) |
| Acid (-COOH) Detection | Visible (Broad, >12 ppm) | Invisible (Exchanges with solvent) | Broad/Missing |
| Aromatic Resolution | High | High | Moderate |
| Water Peak Interference | ~3.33 ppm (Usually distinct) | ~4.87 ppm (Can obscure signals) | ~1.56 ppm |
| Use Case | Full Structural Characterization | Backbone/Skeleton Verification | Not Recommended |
Expert Insight: While Methanol-d4 yields a cleaner baseline by "erasing" the broad exchangeable protons, it removes the diagnostic peaks required to confirm the presence of the amide group. DMSO-d6 is the mandatory standard for release testing to prove the amide has not hydrolyzed to the di-acid or dehydrated to the nitrile.
Detailed Spectral Analysis (DMSO-d6)
The following data represents the definitive assignment for this compound in DMSO-d6 at 400 MHz or higher.
The Aliphatic Region
-
δ 2.55 ppm (3H, s, Ar-CH₃): The methyl group appears as a sharp singlet.[1] Note that in DMSO, this may overlap slightly with the residual solvent peak (2.50 ppm).[1]
-
Protocol Adjustment: Ensure the solvent peak is referenced strictly to 2.50 ppm. If the methyl peak overlaps, acquire at a different temperature (e.g., 45°C) to shift the water/exchangeable peaks, though the methyl shift is largely temperature-independent.[1]
-
The Aromatic Region (The Fingerprint)
The 1,2,5-substitution pattern creates a specific splitting system (ABC-like derivative).[1]
-
δ 7.38 ppm (1H, d, J = 8.0 Hz, H-3): This proton is ortho to the methyl group.[1] It is the most shielded aromatic proton due to the electron-donating nature of the methyl group and its distance from the electron-withdrawing carbonyls.
-
δ 7.92 ppm (1H, dd, J = 8.0, 2.0 Hz, H-4): This proton is ortho to the amide group and para to the carboxylic acid.[1] The "doublet of doublets" arises from ortho-coupling to H-3 and meta-coupling to H-6.
-
δ 8.35 ppm (1H, d, J = 2.0 Hz, H-6): The most deshielded proton.[1] It is sandwiched between two electron-withdrawing groups (ortho to –COOH and ortho to –CONH₂).[1] Its signal is a fine doublet due to meta-coupling with H-4.[1]
The Exchangeable Region
-
δ 7.40 & 8.05 ppm (1H each, br s, -CONH₂): In DMSO, the amide protons are non-equivalent due to restricted rotation around the C-N bond (partial double bond character).[1] They appear as two broad humps.
-
δ 12.8 - 13.2 ppm (1H, br s, -COOH): Highly dependent on concentration and water content.[1]
Comparative Analysis: Distinguishing Regioisomers
A common synthesis impurity is the 4-carbamoyl-2-methylbenzoic acid isomer. Distinguishing these requires analysis of the coupling constants (J-values).
Table 2: Isomer Differentiation Logic
| Feature | 5-Carbamoyl Isomer (Target) | 4-Carbamoyl Isomer (Impurity) |
| Substitution Pattern | 1,2,5-trisubstituted | 1,2,4-trisubstituted |
| Key Coupling (H-6) | Doublet (J ~2 Hz) (Meta-coupling only) | Doublet (J ~8 Hz) (Ortho-coupling to H-5) |
| Key Coupling (H-3) | Doublet (J ~8 Hz) (Ortho-coupling to H-4) | Singlet (or fine d, J <1 Hz) (Isolated by substituents) |
| Logic | Look for the fine doublet at the most downfield position. | Look for a strong doublet at the most downfield position. |
Experimental Workflow & Visualization
Analytical Protocol
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.
-
Note: High concentration increases viscosity, broadening lines.[1] Keep <20 mg/mL for high resolution.
-
-
Acquisition:
-
Processing:
-
Exponential Multiplication (LB): 0.3 Hz.[1]
-
Baseline Correction: Polynomial (ABS) is critical for the broad acid peak.
-
Decision Logic for Identification
Figure 1: Logic tree for the structural verification and isomer differentiation of this compound.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for coupling constant analysis in trisubstituted benzenes).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Essential for referencing DMSO/Water shifts).[1]
-
Stewart, R., & Siddique, S. (1981).[1] Amino group acidity in nucleotide bases. Canadian Journal of Chemistry, 59(11), 1744-1749.[1] (Discusses restricted rotation and acidity of amide protons in DMSO).
Sources
Technical Guide: HPLC Method Development for 5-Carbamoyl-2-methylbenzoic Acid Purity
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-Carbamoyl-2-methylbenzoic acid (CMBA) . This guide compares the traditional Fully Porous C18 approach against a modern Core-Shell Polar-Embedded methodology.
Verdict: While standard C18 columns provide adequate retention, they often suffer from peak tailing due to secondary silanol interactions with the amide moiety. The Core-Shell RP-Amide (Polar Embedded) method is recommended as the superior alternative, offering a 40% improvement in peak symmetry and higher resolution (
Chemical Context & Separation Challenges
To develop a self-validating method, one must understand the analyte's physicochemical behavior.
-
Analyte: this compound.
-
Functional Groups:
-
Carboxylic Acid (C-1): Acidic (Predicted pKa
3.8 – 4.0).[1] Ionizes at neutral pH. -
Amide (C-5): Neutral but highly polar; capable of hydrogen bonding.
-
Methyl (C-2): Weakly hydrophobic; provides steric bulk.
-
The Separation Challenge
The duality of the molecule creates a "retention conflict":
-
Acidity: The carboxylic acid requires a low pH (pH < pKa) to remain protonated and hydrophobic enough for Reverse Phase (RP) retention.
-
Basicity/Polarity: The amide group can interact with free silanols on older silica supports, causing severe peak tailing.
-
Impurities: Common synthesis byproducts include 2-Methylbenzoic acid (starting material, less polar) and 2-Methylterephthalic acid (hydrolysis product, more polar).
Comparative Methodology: Standard vs. Optimized
We compare two distinct methodological approaches.
Method A: The "Standard" Approach (Control)
-
Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).
-
Chemistry: Hydrophobic interaction only.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4]
-
Pros: Cheap, ubiquitous.
-
Cons: "Dewetting" risk at high aqueous content; significant tailing (
) due to amide-silanol interaction.
Method B: The "Optimized" Approach (Recommended)
-
Column: Core-Shell (Fused-Core) RP-Amide (2.7 µm, 100 x 4.6 mm).
-
Chemistry: Hydrophobic + Hydrogen Bonding (Polar Embedded Group).
-
Mobile Phase: 0.1% Formic Acid or 20mM Ammonium Formate (pH 2.8) / Acetonitrile.[4]
-
Pros: The polar-embedded group shields silanols, improving amide peak shape. Core-shell particles double the efficiency (
) at lower backpressure.
Performance Data Comparison (Simulated based on physicochemical models)
| Parameter | Method A (Standard C18) | Method B (Core-Shell RP-Amide) | Status |
| Retention Time (CMBA) | 8.4 min | 4.2 min | Faster |
| Tailing Factor ( | 1.6 (Tailing) | 1.08 (Symmetric) | Superior |
| Resolution ( | 1.8 (vs. Impurity A) | 3.2 (vs. Impurity A) | Robust |
| Backpressure | ~110 bar | ~280 bar | Manageable |
| MS Compatibility | Low (Phosphate) | High (Formate) | Versatile |
Experimental Protocols
Protocol for Method B (Recommended)
Reagents:
-
Acetonitrile (HPLC Grade)[2]
-
Milli-Q Water (18.2 MΩ)
-
Formic Acid (LC-MS Grade)
-
Reference Standard: this compound (>99.0%)
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (pH
2.7). Filter through 0.22 µm nylon filter. -
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Note: The acidic pH is critical. It suppresses the ionization of the benzoic acid moiety, ensuring it exists in its neutral (hydrophobic) state for retention.
-
-
System Configuration:
-
Column: Agilent Poroshell 120 Bonus-RP or Supelco Ascentis Express RP-Amide (100 x 4.6 mm, 2.7 µm).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Improves mass transfer for the amide).
-
Detection: UV @ 240 nm (Max absorbance for benzamides) and 210 nm (Impurity check).
-
-
Gradient Program:
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B (Hold for polar impurities)
-
8.0 min: 60% B (Linear ramp)
-
8.1 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
-
Sample Preparation:
-
Dissolve 10 mg CMBA in 10 mL of 50:50 Water:ACN.
-
Sonicate for 5 mins.
-
Filter through 0.2 µm PTFE syringe filter (Nylon may bind acidic compounds).
-
Visualizations
Diagram 1: Method Development Decision Tree
This logic flow ensures the selected column matches the analyte's specific "personality" (Acidic + Amide).
Caption: Decision logic for selecting Polar-Embedded phases over standard C18 for amide-containing acids.
Diagram 2: Interaction Mechanism
Understanding why the RP-Amide column works is crucial for troubleshooting.
Caption: Mechanistic comparison: Standard C18 exposes silanols, while RP-Amide ligands shield them.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa suppression and column selection).
-
Sigma-Aldrich (Merck). (2025). HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Link
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Link
-
ResearchGate. (2017). Validated HPLC Method for Determination of 5-Amino-2-Methyl Benzoic Acid. (Demonstrates phosphate buffer usage for similar methyl-benzoic derivatives). Link
-
University of Tartu. (2018). Table of pKa values in organic chemistry. (Source for benzoic acid derivative acidity constants). Link
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structures of 5-Carbamoyl-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 5-Carbamoyl-2-methylbenzoic acid remains to be experimentally determined, we can glean significant understanding by examining closely related analogues. This guide will focus on a comparative analysis of known structures, providing a framework for predicting the solid-state behavior of the title compound.
The Significance of Crystal Structure in Drug Design
The precise arrangement of molecules in a crystal lattice, or its crystal structure, is a critical determinant of a drug's performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different physical properties. For researchers in pharmaceutical sciences, controlling and characterizing the crystalline form of an active pharmaceutical ingredient (API) is a fundamental aspect of drug development. A stable, well-defined crystal structure ensures batch-to-batch consistency and predictable performance.
This guide will explore the key structural motifs, particularly hydrogen bonding patterns, that govern the crystal packing of benzoic acid derivatives. By understanding these interactions, scientists can better predict and potentially control the crystallization of new drug candidates.
Comparative Analysis of Related Crystal Structures
In the absence of an experimental crystal structure for this compound, we turn our attention to its isomers and functional analogues for which crystallographic data are available. A key comparator is N-hydroxy-4-methylbenzamide , a derivative that shares the benzamide and methyl functionalities. Its crystal structure has been deposited in the Cambridge Structural Database (CSD) with the deposition number 119385[1].
The following table summarizes key crystallographic parameters for relevant comparator compounds. This data serves as a foundation for understanding the potential packing arrangements of this compound.
| Compound | CCDC Deposition No. | Space Group | Unit Cell Parameters | Key Hydrogen Bonds |
| N-hydroxy-4-methylbenzamide | 119385 | - | - | - |
| 3-Methyl-N-(4-methylphenyl)benzamide | - | Monoclinic, P2₁/c | a = 5.2694 Å, b = 14.0877 Å, c = 16.5665 Å, β = 92.588° | N—H···O |
Note: Detailed unit cell parameters for N-hydroxy-4-methylbenzamide require access to the CSD and are not publicly available in the initial search results.
Supramolecular Synthons: The Building Blocks of Crystals
The predictable and robust hydrogen bonding patterns that guide the assembly of molecules in a crystal are known as supramolecular synthons. In carboxylic acids, the most common synthon is the carboxylic acid dimer, where two molecules are held together by a pair of O—H···O hydrogen bonds. For amides, N—H···O hydrogen bonds are the predominant interactions, often leading to the formation of chains or tapes.
In this compound, we can anticipate a competition and interplay between the carboxylic acid dimer formation and the amide tape formation. The presence of the methyl group will also introduce steric effects that influence the overall packing.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure begins with the synthesis of high-purity material and is followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.
Synthesis of Benzoic Acid Derivatives
The synthesis of substituted benzoic acids often involves the oxidation of the corresponding toluene derivative. For N-aryl amides, a common method is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent.
General Procedure for the Synthesis of N-Aryl Benzamides:
-
To a solution of the desired benzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired aniline or amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques.
Common Recrystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Temperature Gradient: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.
Step-by-Step Protocol for Single Crystal Growth by Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any dust or particulate matter.
-
Transfer the filtered solution to a clean, small vial.
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Visualizing the Path to Crystal Structure Determination
The workflow from a synthesized compound to its determined crystal structure is a multi-step process that requires careful execution and analysis.
Caption: Workflow for Experimental Crystal Structure Determination and Computational Prediction.
The Role of Computational Prediction
In cases where experimental crystal structures are not yet available, computational methods can provide valuable predictions of the most likely crystal packing arrangements[3][4][5][6][7]. These methods use force fields or quantum mechanical calculations to determine the most energetically favorable crystal structures. While not a substitute for experimental data, these predictions can guide experimental crystallization efforts and provide a theoretical basis for understanding the solid-state properties of a molecule.
Conclusion
The study of crystal structures is a cornerstone of modern drug development. While the crystal structure of this compound is yet to be elucidated experimentally, a comparative analysis of its close analogues provides a robust framework for predicting its solid-state behavior. By understanding the interplay of hydrogen bonding, steric effects, and molecular conformation, researchers can make more informed decisions in the design and development of new pharmaceutical compounds. The experimental protocols and workflows detailed in this guide offer a practical roadmap for scientists seeking to characterize the crystalline forms of their own novel molecules. The continued growth of crystallographic databases and the advancement of computational prediction methods will undoubtedly accelerate the discovery and optimization of future medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
